ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
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Mechanism of Action
Target of action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of action
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its structure. The substitution of various groups on the isoxazole ring can impart different activity .
Result of action
The molecular and cellular effects of isoxazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others, depending on the specific targets of the compound .
Properties
IUPAC Name |
ethyl 4-[4-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-2-29-20(26)23-10-12-24(13-11-23)31(27,28)15-8-6-14(7-9-15)18(25)21-19-16-4-3-5-17(16)22-30-19/h6-9H,2-5,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXNSOBBQMPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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